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4-(Decyloxy)phenyl 4-propoxybenzoate
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Overview
Description
4-(Decyloxy)phenyl 4-propoxybenzoate is an organic compound with the molecular formula C23H32O3 It is a type of ester formed from the reaction between 4-(decyloxy)phenol and 4-propoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)phenyl 4-propoxybenzoate typically involves the esterification reaction between 4-(decyloxy)phenol and 4-propoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed to yield 4-(decyloxy)phenol and 4-propoxybenzoic acid.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium
Substitution: Nucleophiles like halides, amines, under mild to moderate temperatures
Major Products Formed
Hydrolysis: 4-(Decyloxy)phenol and 4-propoxybenzoic acid
Oxidation: Corresponding carboxylic acids
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Decyloxy)phenyl 4-propoxybenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The ester bond in the compound can undergo hydrolysis, releasing the active phenol and benzoic acid derivatives. These derivatives can interact with various biological pathways, potentially inhibiting or activating specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(Decyloxy)benzoic acid
- 4-(Propoxy)benzoic acid
- 4-(Decyloxy)phenol
- 4-(Propoxy)phenol
Comparison
4-(Decyloxy)phenyl 4-propoxybenzoate is unique due to its dual ester linkage, which imparts distinct chemical and physical properties compared to its individual components. The presence of both decyloxy and propoxy groups enhances its solubility and reactivity, making it a versatile compound in various applications.
Properties
CAS No. |
61313-95-9 |
---|---|
Molecular Formula |
C26H36O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(4-decoxyphenyl) 4-propoxybenzoate |
InChI |
InChI=1S/C26H36O4/c1-3-5-6-7-8-9-10-11-21-29-24-16-18-25(19-17-24)30-26(27)22-12-14-23(15-13-22)28-20-4-2/h12-19H,3-11,20-21H2,1-2H3 |
InChI Key |
JBYGEKIFRRWFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
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